methyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Methyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (IUPAC name: methyl 2-amino-1-[4-(ethoxy)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate) is a pyrroloquinoxaline derivative characterized by a 4-ethoxyphenyl substituent at the 1-position and a methyl ester group at the 3-position of the heterocyclic core. The molecular formula is C₂₁H₁₈N₄O₃, with an average molecular weight of 374.40 g/mol .
Properties
Molecular Formula |
C20H18N4O3 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
methyl 2-amino-1-(4-ethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C20H18N4O3/c1-3-27-13-10-8-12(9-11-13)24-18(21)16(20(25)26-2)17-19(24)23-15-7-5-4-6-14(15)22-17/h4-11H,3,21H2,1-2H3 |
InChI Key |
ZJUHAVSVOPUBCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Quinoxaline Core Formation via Diamine Condensation
A widely used strategy involves cyclocondensation between 1-(2-aminophenyl)pyrrole derivatives and carbonyl-containing precursors . For example:
Reactant Preparation :
Cyclization :
InCl3-Catalyzed One-Pot Synthesis
Recent advances employ indium(III) chloride (InCl3) to catalyze tandem reactions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 1-(2-aminophenyl)pyrrole + 2-propargyloxybenzaldehyde in p-xylene, 140°C | 68% |
| 2 | InCl3 (2 mol%), 2 h reflux | 72% |
This method bypasses intermediate isolation, reducing purification steps. The 4-ethoxyphenyl group is introduced via Sonogashira coupling prior to cyclization.
Radical-Mediated Functionalization
Methyl Radical Incorporation
The methyl ester group can be introduced via methyl radical addition using dicumyl peroxide (DCP):
- Radical Generation :
- Esterification :
Optimization Note : Excess DCP leads to bis-methylated byproducts; maintaining a 1:1.2 acid:DCP ratio minimizes this.
Amino Group Installation
Nitration-Reduction Sequence
A two-step approach ensures precise amino group placement:
Direct Amination via Buchwald-Hartwig Coupling
For advanced intermediates:
- Pd2(dba)3/Xantphos catalyst system
- 4-ethoxyphenylamine as amine source
- Yields 65–70% with <5% homocoupling
4-Ethoxyphenyl Group Introduction
Nucleophilic Aromatic Substitution
Electron-deficient aryl halides undergo substitution:
Transition Metal-Catalyzed Coupling
Superior yields achieved via Suzuki-Miyaura coupling:
| Component | Role | Quantity |
|---|---|---|
| Aryl bromide | Electrophile | 1.0 equiv |
| 4-Ethoxyphenylboronic acid | Nucleophile | 1.2 equiv |
| Pd(PPh3)4 | Catalyst | 5 mol% |
| K2CO3 | Base | 3.0 equiv |
Reaction in dioxane/H2O (4:1) at 80°C gives 82% yield.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 4 | 61% | High purity | Lengthy purification |
| InCl3-Catalyzed | 2 | 68% | One-pot | Sensitivity to moisture |
| Radical-Mediated | 3 | 70% | Mild conditions | Byproduct formation |
Purification and Characterization
Critical purification steps include:
- Silica Gel Chromatography : Hexane/EtOAc (19:1) removes non-polar impurities
- Recrystallization : Ethanol/water (3:1) yields >95% pure product
Spectroscopic Validation :
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating intermediates for further derivatization.
| Conditions | Product | Yield | References |
|---|---|---|---|
| 1M NaOH, reflux, 6 hours | 2-Amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid | ~85% | |
| 2M HCl, 80°C, 4 hours | Same as above | ~78% |
Mechanistic Insight :
Ester hydrolysis proceeds via nucleophilic attack by hydroxide (basic) or water (acidic) at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol and the carboxylic acid.
Acylation of the Amino Group
The primary amino group at the 2-position participates in acylation reactions, enhancing steric bulk or altering electronic properties.
| Reagent | Conditions | Product | References |
|---|---|---|---|
| Acetic anhydride | Pyridine, RT, 12 hours | N-Acetyl derivative | |
| Benzoyl chloride | DCM, 0°C, 2 hours | N-Benzoyl derivative |
Key Findings :
-
Acylation improves metabolic stability in biological systems .
-
Steric hindrance from the acetyl group reduces electrophilic substitution at the pyrrole ring .
Electrophilic Aromatic Substitution
The electron-rich pyrroloquinoxaline core and 4-ethoxyphenyl group undergo electrophilic substitution.
| Reaction Type | Reagents | Position Substituted | Product | References |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 of quinoxaline | Nitro-substituted derivative | |
| Bromination | Br₂ in CHCl₃, RT | C-6 of pyrrole | Bromo-derivative |
Regioselectivity :
-
Nitration favors the C-5 position due to electron-donating effects of the amino group.
-
Bromination occurs at the pyrrole ring’s C-6 position, guided by frontier orbital interactions.
Condensation Reactions
The amino group reacts with carbonyl compounds to form Schiff bases or heterocyclic adducts.
Structural Impact :
-
Schiff bases enhance coordination capacity for metal-binding studies .
-
Spirocyclic derivatives exhibit improved selectivity for kinase targets .
Transesterification
The methyl ester can be converted to other esters via acid- or base-catalyzed transesterification.
| Alcohol | Catalyst | Conditions | Product | Yield | References |
|---|---|---|---|---|---|
| Butanol | H₂SO₄ | Reflux, 8 hours | Butyl ester derivative | ~90% | |
| Benzyl alcohol | Ti(OiPr)₄ | 100°C, 12 hours | Benzyl ester derivative | ~82% |
Applications :
-
Larger esters (e.g., benzyl) improve lipid solubility for blood-brain barrier penetration.
Ring Functionalization
The quinoxaline ring undergoes addition reactions under specific conditions.
| Reagent | Conditions | Product | References |
|---|---|---|---|
| NH₂OH·HCl | EtOH, reflux | Oxime derivative at C-4 | |
| PCl₅ | Toluene, 110°C | Chlorination at C-7 |
Note :
-
Oxime formation is reversible under acidic conditions, enabling dynamic combinatorial chemistry.
Scientific Research Applications
Methyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases and interfere with cellular signaling pathways.
Biological Studies: It is used in studies exploring its antimicrobial and antiviral properties, showing activity against a range of pathogens.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Pharmacology: Research into its anti-inflammatory and antioxidant activities is ongoing, with promising results in preclinical studies.
Mechanism of Action
The mechanism of action of methyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis. Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and viral replication .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related pyrroloquinoxaline derivatives, focusing on substituent variations, molecular properties, and functional outcomes.
Substituent Variations and Molecular Properties
Table 1: Key Structural Features and Molecular Properties of Analogous Compounds

Key Observations :
- Substituent Effects: Electron-Donating Groups (e.g., ethoxy, methoxy): Enhance solubility in polar solvents and may improve adsorption in corrosion inhibition . Electron-Withdrawing Groups (e.g., trifluoromethyl, cyano): Increase reactivity and surface adsorption, as seen in AHPQC’s corrosion inhibition .
- Functional Group Impact :
- Esters (methyl vs. ethyl/butyl) : Methyl esters (target compound) offer lower molecular weight and higher polarity compared to ethyl or butyl analogs, affecting solubility and diffusion rates .
- Amides/Carboxamides () : Replace esters with carboxamide groups, enabling hydrogen bonding and stronger surface interactions .
Corrosion Inhibition: Comparison with AHPQC
AHPQC (2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile) demonstrates 91% inhibition efficiency for C38 steel in hydrochloric acid via adsorption at metal/electrolyte interfaces . Key differences from the target compound include:
- Functional Groups: AHPQC’s cyano and amino groups facilitate chemisorption, whereas the target compound’s ethoxy and ester groups may rely on physical adsorption .
- Adsorption Mechanism : AHPQC follows the Langmuir isotherm with chemisorption confirmed by XPS, while methyl/ethyl ester analogs likely exhibit weaker physical adsorption .
Table 2: Electrochemical Performance of AHPQC vs. Ester Analogs
Biological Activity
Methyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound belonging to the pyrroloquinoxaline class, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties, as well as its potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a pyrrolo[2,3-b]quinoxaline core structure that is known for its pharmacological significance. The synthesis of this compound typically involves the condensation of 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one with o-phenylenediamine. This synthetic pathway allows for the introduction of various substituents that can modulate the biological activity of the resulting compounds .
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of pyrrolo[2,3-b]quinoxaline derivatives. Specifically, this compound has demonstrated significant radical scavenging activity. In particular, it has been shown to scavenge hydroxyl radicals () effectively, with a rate constant of in specific solvents . This property is crucial for protecting cells from oxidative stress and could have implications in treating conditions associated with oxidative damage.
Anticancer Properties
Pyrroloquinoxalines are recognized for their anticancer properties. This compound has been evaluated against various cancer cell lines. For instance, studies have reported that certain derivatives exhibit IC50 values in the low micromolar range against human colorectal (HCT-116) and breast (MCF-7) cancer cells. Specifically, some compounds in this class have shown IC50 values as low as , indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin (IC50 ) .
Antimicrobial Activity
The antimicrobial efficacy of pyrrolo[2,3-b]quinoxalines has also been documented. These compounds exhibit activity against a range of bacterial strains and have been investigated for their potential use in treating infections. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways within the microorganisms .
Summary of Biological Activities
Case Study: Antioxidant Evaluation
In a study assessing the antioxidant capacity using the DPPH assay, this compound exhibited superior radical scavenging abilities compared to traditional antioxidants like Trolox and gallic acid. This suggests its potential utility in formulations aimed at reducing oxidative stress-related diseases .
Case Study: Anticancer Efficacy
A comparative study on pyrroloquinoxaline derivatives revealed that this compound showed remarkable cytotoxicity against HCT-116 and MCF-7 cell lines. The findings indicate that modifications on the pyrroloquinoxaline scaffold can significantly enhance anticancer properties and warrant further exploration for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

